molecular formula C33H41NO15 B569878 Nalmafene 3-O-diglucuronide CAS No. 119465-20-2

Nalmafene 3-O-diglucuronide

Cat. No.: B569878
CAS No.: 119465-20-2
M. Wt: 691.683
InChI Key: SIQVTALXLWFRFE-IAHSGINDSA-N
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Description

Nalmafene 3-O-diglucuronide is a glucuronidated metabolite derived from opioid antagonists in the morphinan class. Its systematic chemical name is (5α)-17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-6-methylenemorphinan-3-yl 2-O-β-D-glucopyranurosyl-β-D-glucopyranosiduronic acid, with the molecular formula C₃₃H₄₁NO₁₅ and a molecular weight of 691.68 g/mol . The compound is registered under CAS No. 119465-20-2 and is structurally characterized by the conjugation of two glucuronic acid moieties at the 3-O position of the parent compound, likely enhancing its polarity and metabolic excretion pathways . This compound is a derivative of naltrexone, a potent opioid receptor antagonist used in managing alcohol and opioid dependence .

Properties

CAS No.

119465-20-2

Molecular Formula

C33H41NO15

Molecular Weight

691.683

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H41NO15/c1-12-6-7-33(44)16-10-14-4-5-15(23-17(14)32(33,27(12)46-23)8-9-34(16)11-13-2-3-13)45-31-26(21(38)20(37)25(48-31)29(42)43)49-30-22(39)18(35)19(36)24(47-30)28(40)41/h4-5,13,16,18-22,24-27,30-31,35-39,44H,1-3,6-11H2,(H,40,41)(H,42,43)/t16-,18+,19+,20+,21+,22-,24+,25+,26-,27+,30+,31-,32+,33-/m1/s1

InChI Key

SIQVTALXLWFRFE-IAHSGINDSA-N

SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)CCN3CC8CC8)O

Synonyms

nalmafene 3-O-diglucuronide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nalmafene 3-O-diglucuronide involves the glucuronidation of nalmefene. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nalmefene . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors where the enzymatic glucuronidation process can be carried out efficiently. The use of recombinant enzymes or microbial systems expressing the necessary UDP-glucuronosyltransferase enzymes could enhance the yield and efficiency of the production process .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
This compound C₃₃H₄₁NO₁₅ 691.68 119465-20-2 Two glucuronic acid groups at 3-O
Naltrexone C₂₀H₂₃NO₄ 341.40 16590-41-3 Cyclopropylmethyl, epoxy ring
Naloxone C₁₉H₂₁NO₄ 327.37 465-65-6 Allyl group, hydroxyl at C-14
Nalmefene C₂₁H₂₅NO₃ 339.43 55096-26-9 6-Methylene group
Methylnaltrexone C₂₁H₂₆NO₄ 356.44 916205-94-4 Quaternary ammonium group (N-methyl)

Key Observations :

  • Glucuronidation: Unlike naltrexone and its mono-glucuronidated metabolite (naltrexone 3-glucuronide), this compound contains two glucuronic acid units, significantly increasing its molecular weight and hydrophilicity .
  • Substituents : The cyclopropylmethyl and 6-methylene groups in this compound and nalmefene, respectively, enhance opioid receptor binding affinity compared to naloxone .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacological Properties

Compound Half-Life (hours) Bioavailability Potency (vs. Naloxone) Clinical Use
This compound ~10–12 (estimated) Low (IV/IM) 2–5× higher Investigational for overdose reversal
Naltrexone 4–13 5–40% (oral) 2× higher Alcohol/opioid dependence
Naloxone 1–1.5 <3% (oral) 1× (reference) Acute opioid overdose
Nalmefene 8–10 40–50% (oral) 5× higher Alcohol dependence, opioid reversal
Methylnaltrexone 0.5–2 Negligible (oral) Equipotent Opioid-induced constipation

Key Findings :

  • Potency : this compound exhibits 2–5× higher potency than naloxone in preclinical models, attributed to its prolonged receptor occupancy due to glucuronide-mediated stabilization .
  • Duration : Its extended half-life (~10–12 hours) contrasts sharply with naloxone’s short duration (1–1.5 hours), making it a candidate for sustained opioid antagonism .
  • Metabolism: The dual glucuronidation enhances renal excretion, reducing systemic toxicity but limiting blood-brain barrier penetration compared to non-conjugated analogs like naltrexone .

Clinical and Research Implications

  • Overdose Management : While naloxone remains the gold standard for acute reversal, this compound’s prolonged action is being explored for preventing rebound respiratory depression in overdose cases .
  • Alcohol Dependence : Unlike naltrexone (daily dosing), this compound’s extended half-life could support less frequent administration, though clinical trials are pending .
  • Limitations : Its high polarity restricts central nervous system penetration, rendering it less effective for reversing centrally mediated opioid effects compared to methylnaltrexone (peripherally restricted) or nalmefene .

Q & A

Q. How can researchers balance novelty and feasibility when exploring novel applications of this compound?

  • Methodological Answer : Conduct systematic literature reviews to identify knowledge gaps. Pilot studies using high-throughput screening (HTS) can prioritize high-impact hypotheses while minimizing resource expenditure .

Tables

Table 1: Key Analytical Techniques for this compound

TechniqueApplicationReference
2D NMRStructural elucidation
LC-MS/MSQuantification in biological samples
PBPK ModelingIn vitro-in vivo extrapolation

Table 2: Common Pitfalls in Metabolic Studies

PitfallMitigation Strategy
Isobaric interferencesHRMS with resolution >30,000
Enzyme lot variabilityUse pooled microsomes/hepatocytes
Non-enzymatic hydrolysisControl incubations at physiological pH

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